Cannabigerol-d9 is primarily sourced from Cannabis sativa and Cannabis indica strains. It is synthesized from cannabigerolic acid through decarboxylation processes, which convert the acidic form into its neutral counterpart. The compound can also be derived from various extraction methods that isolate cannabinoids from the plant material.
Cannabigerol-d9 belongs to the class of compounds known as cannabinoids, which are characterized by their interaction with cannabinoid receptors in the body. It is structurally related to other cannabinoids like Δ9-tetrahydrocannabinol and cannabidiol but possesses distinct pharmacological properties.
The synthesis of cannabigerol-d9 can be achieved through several methods, including:
The synthesis can be optimized through continuous-flow processes that enhance selectivity and yield. Reaction conditions such as temperature, pressure, and catalyst type significantly influence the efficiency of the synthesis . Techniques like liquid-liquid extraction and distillation are employed to purify the compound after synthesis .
Cannabigerol-d9 has a complex molecular structure characterized by a bicyclic framework with multiple functional groups. Its molecular formula is C21H32O2, and it features a phenolic hydroxyl group and an alkyl side chain.
Cannabigerol-d9 undergoes various chemical reactions that modify its structure and properties:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and catalyst presence. For instance, using boron trifluoride etherate as a catalyst can enhance the conversion rates during synthesis .
Cannabigerol-d9 interacts with cannabinoid receptors CB1 and CB2 in the endocannabinoid system. Its mechanism involves modulating neurotransmitter release and influencing various physiological processes such as pain perception, mood regulation, and appetite control.
Research indicates that cannabigerol-d9 exhibits anti-inflammatory properties and may contribute to neuroprotective effects. Its interaction with receptors leads to downstream signaling pathways that can affect cellular responses in both central and peripheral nervous systems .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structural integrity.
Cannabigerol-d9 is being explored for various therapeutic applications:
Cannabigerol-d9 (CBG-d9) is a deuterated isotopologue of cannabigerol (CBG), a foundational non-psychoactive cannabinoid. Its molecular formula is C₂₁H₃₂O₂, with nine hydrogen atoms replaced by deuterium (²H) at specific sites—predominantly on the pentyl side chain (positions 1'' to 5'') and the terpenoid moiety (positions 8, 9, 10) [1]. This strategic deuteration preserves CBG’s core scaffold (a monoterpene-linked resorcinol) but alters vibrational frequencies and bond dissociation energies. Unlike classical isomers (e.g., Δ⁸-THC vs. Δ⁹-THC), CBG-d9 is a stereoisomer due to its chiral C3 position in the terpenoid unit. Its absolute configuration (typically 3R,4R) governs receptor binding kinetics. The deuterium atoms introduce isotopic chirality, creating diastereomers that may exhibit distinct metabolic stability [1] [2].
Table 1: Structural Comparison of CBG vs. CBG-d9
Property | CBG | CBG-d9 |
---|---|---|
Molecular Formula | C₂₁H₃₂O₂ | C₂₁H₂₃D₉O₂ |
Exact Mass | 316.2402 g/mol | 325.2998 g/mol |
Deuterium Positions | N/A | C1''-C5'', C8-C10 |
Chiral Centers | C3, C4 | C3, C4 + isotopic |
CBG-d9 exhibits enhanced physicochemical properties due to deuterium’s kinetic isotope effect (KIE):
CBG-d9 is not naturally abundant but derives from its biosynthetic precursor, cannabigerolic acid-d9 (CBGA-d9). Biosynthesis occurs exclusively in glandular trichomes via:
Trichome-specific localization ensures compartmentalization, with secretory vesicles concentrating acidic precursors (CBGA-d9) at 10–25% dry weight [2].
Decarboxylation converts acidic CBGA-d9 to neutral CBG-d9, critical for bioavailability. Key features:
Table 2: Decarboxylation Parameters for CBGA-d9
Temperature (°C) | Rate Constant (min⁻¹) | t₁/₂ (min) | Conversion to CBG-d9 (%) |
---|---|---|---|
110 | 0.0154 | 45 | 98.5 (60 min) |
120 | 0.0421 | 16.5 | 99.1 (30 min) |
130 | 0.0990 | 7.0 | 99.8 (20 min) |
CBG-d9 serves as a scaffold for bioactive analogues:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0